3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-
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Overview
Description
Preparation Methods
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- involves several steps. One common synthetic route includes the reaction of quinoline derivatives with appropriate amines under specific conditions. For instance, the reaction of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid with 3-methylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired product . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- involves its interaction with ATM kinase. By binding to the active site of the kinase, it inhibits its activity, thereby preventing the phosphorylation of downstream targets involved in the DNA damage response . This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy in oncology .
Comparison with Similar Compounds
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline-3-carboxamide that acts as an aryl hydrocarbon receptor agonist and has immunomodulatory effects.
Triazoloquinoline derivatives: These compounds also inhibit ATM kinase but may have different selectivity and potency profiles.
The uniqueness of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- lies in its specific structural features and its potential as a selective ATM kinase inhibitor with suitable ADME (absorption, distribution, metabolism, and excretion) properties for oral administration .
Properties
CAS No. |
117052-09-2 |
---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(3-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-5-4-7-13(9-11)19-17-14(16(18)21)10-12-6-2-3-8-15(12)20-17/h4-5,7,9-10H,2-3,6,8H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
WGCRHUDZWJJONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origin of Product |
United States |
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